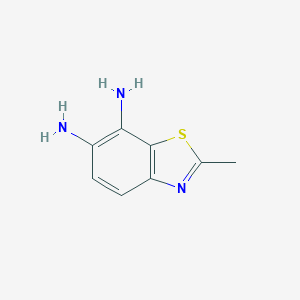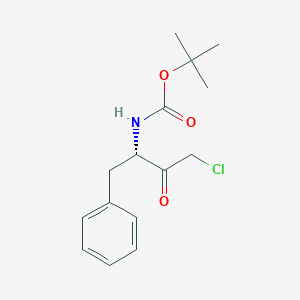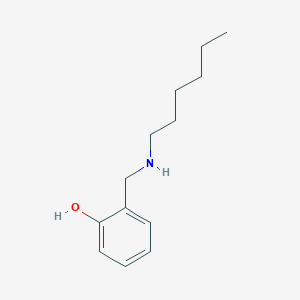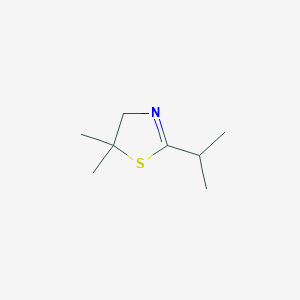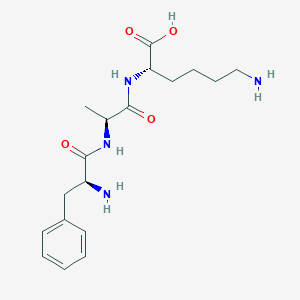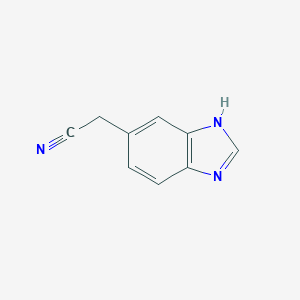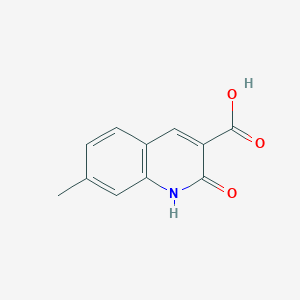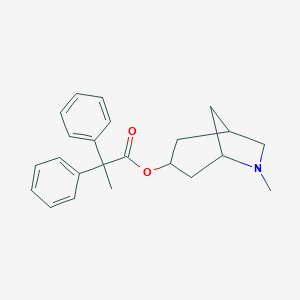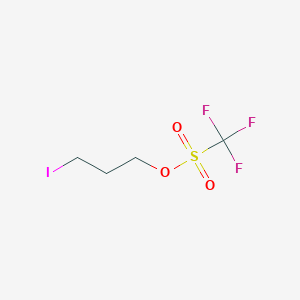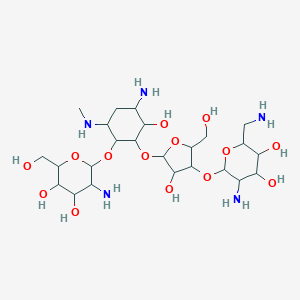
3-N-Methylparomomycin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-Methylparomomycin I is a synthetic aminoglycoside antibiotic that is derived from paromomycin. It is used for the treatment of various bacterial infections, including those caused by Gram-negative bacteria. The chemical structure of 3-N-Methylparomomycin I is similar to that of other aminoglycosides, and it has been found to have a unique mechanism of action that makes it effective against certain types of bacteria.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
- Daptomycin, an acidic lipopeptide similar in class to 3-N-Methylparomomycin I, has been studied for its potential in generating derivatives with improved therapeutic activity. The recombinant cyclization domain of the Streptomyces coelicolor nonribosomal peptide synthetase (NRPS) has been explored as a tool for creating daptomycin derivatives, which may offer insights into synthesizing 3-N-Methylparomomycin I derivatives (Grünewald et al., 2004).
Antimicrobial Activity
- Nanoparticles have been used to target bacteria, offering a potential application for 3-N-Methylparomomycin I in the form of nanoparticle incorporation to enhance its antibacterial potency (Wang et al., 2017).
- Solid lipid nanoparticles containing paromomycin have been developed to improve the dermal administration of the drug, demonstrating a method to potentially enhance the delivery and efficacy of 3-N-Methylparomomycin I (Ghadiri et al., 2011).
Biochemical Interactions
- Studies on the biochemical interactions of aminoglycoside antibiotics with N-methyl-D-aspartate (NMDA) receptors suggest potential neurological implications for 3-N-Methylparomomycin I, as its class shows both stimulatory and inhibitory properties at these receptors (Masuko et al., 1999).
Resistance Mechanisms
- Understanding the resistance mechanisms against aminoglycosides, such as the modification of 23S rRNA by rRNA methyltransferases, can provide insight into combating resistance to 3-N-Methylparomomycin I (Treede et al., 2003).
Eigenschaften
CAS-Nummer |
106288-50-0 |
|---|---|
Produktname |
3-N-Methylparomomycin I |
Molekularformel |
C24H47N5O14 |
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3 |
InChI-Schlüssel |
IXVXCXPQRNEULP-UHFFFAOYSA-N |
SMILES |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Kanonische SMILES |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Synonyme |
3-N-methylparomomycin I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)


